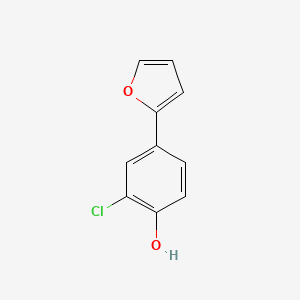
5-(3-Aminophenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)-3-chlorophenol, 95% (also known as 5-amino-3-chlorophenol) is an aromatic amine compound that has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a relatively new compound, having been synthesized only in the late 2000s, and is known for its stability and high purity.
Wissenschaftliche Forschungsanwendungen
5-amino-3-chlorophenol has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies on the metabolism of xenobiotics, enzyme inhibition, and the regulation of gene expression. Additionally, it has been used as a probe compound for the detection of the presence of certain enzymes and as a reagent for the synthesis of various other compounds.
Wirkmechanismus
The mechanism of action of 5-amino-3-chlorophenol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, it may act as a substrate for certain enzymes, such as nitroreductases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-3-chlorophenol are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, it may act as a substrate for certain enzymes, such as nitroreductases, which are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-amino-3-chlorophenol is its high purity, which makes it suitable for use in a wide range of scientific research applications. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-amino-3-chlorophenol. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be conducted on its synthesis, to improve its purity and stability, as well as its potential use as a reagent in the synthesis of other compounds.
Synthesemethoden
The synthesis of 5-amino-3-chlorophenol can be achieved through a reaction between 3-chloroaniline and sodium nitrite in the presence of acetic acid. This reaction is carried out in aqueous solution at a temperature of 80-90 °C and a pH of 3-4. The reaction is then quenched with aqueous sodium hydroxide and the resulting product is isolated by filtration and crystallization. The purity of the product can be increased to 95% by recrystallization from ethyl acetate.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLXMLLJBWDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685834 |
Source


|
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-chlorophenol | |
CAS RN |
1261927-92-7 |
Source


|
| Record name | 3'-Amino-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)











